3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a naphthalene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
Azetidine derivatives have been reported to have a variety of targets in the central nervous system .
Mode of Action
Azetidine derivatives have been reported to have neuroprotective effects, potentially through their interaction with various targets in the central nervous system .
Biochemical Pathways
The compound has been reported to have neuroprotective effects in a mouse brain ischaemia model. It was found to suppress ischaemia/reperfusion (I/R)-induced apoptosis and inflammation. It also scavenged free radicals, ameliorated oxidative stress, and improved the energy metabolism of the brain .
Pharmacokinetics
The pharmacokinetics of azetidine derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
The compound has been reported to significantly improve neurological deficits and brain oedema in a mouse model of brain ischaemia. It also suppressed I/R-induced apoptosis and inflammation, suggesting a potential anti-inflammatory and antioxidant role .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine-2,4-dione moiety can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated oxazolidine-2,4-dione compounds, and substituted azetidines.
Scientific Research Applications
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthoquinone and naphthalene diimide share the naphthalene ring structure.
Azetidine derivatives: Compounds like azetidine-2-one and azetidine-3-carboxylic acid have similar azetidine rings.
Oxazolidine derivatives: Compounds such as oxazolidine-2-one and oxazolidine-4-one share the oxazolidine ring structure.
Uniqueness
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties: naphthalene, azetidine, and oxazolidine-2,4-dione. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
3-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(8-15-6-3-5-14-4-1-2-7-16(14)15)20-9-13(10-20)11-21-18(23)12-25-19(21)24/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMLVBUKUVRWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.